Cas no 128228-24-0 (2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride)

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl chloride is a highly fluorinated sulfonyl chloride derivative, characterized by its strong electron-withdrawing perfluoroalkyl group. This compound is primarily used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other fluorinated derivatives. Its perfluorinated chain enhances thermal and chemical stability, making it suitable for applications requiring resistance to harsh conditions. The sulfonyl chloride moiety provides high reactivity for nucleophilic substitution reactions, enabling efficient functionalization. Due to its fluorinated structure, it may also impart unique physicochemical properties to downstream products, such as increased hydrophobicity or oxidative stability. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride structure
128228-24-0 structure
Product name:2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
CAS No:128228-24-0
MF:C4H2ClF7O2S
MW:282.564303874969
CID:6584916
PubChem ID:165636785

2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
    • 1-Butanesulfonyl chloride, 2,2,3,3,4,4,4-heptafluoro-
    • 2,2,3,3,4,4,4-heptafluoro-1-butanesulfonyl chloride
    • 128228-24-0
    • EN300-2004508
    • Inchi: 1S/C4H2ClF7O2S/c5-15(13,14)1-2(6,7)3(8,9)4(10,11)12/h1H2
    • InChI Key: QONFSVULXOWUQN-UHFFFAOYSA-N
    • SMILES: C(S(Cl)(=O)=O)C(F)(F)C(F)(F)C(F)(F)F

Computed Properties

  • Exact Mass: 281.9352253g/mol
  • Monoisotopic Mass: 281.9352253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.709±0.06 g/cm3(Predicted)
  • Boiling Point: 163.4±40.0 °C(Predicted)

2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2004508-1.0g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
1g
$1070.0 2023-06-02
Enamine
EN300-2004508-2.5g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
2.5g
$1650.0 2023-09-16
Enamine
EN300-2004508-10.0g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
10g
$4606.0 2023-06-02
Enamine
EN300-2004508-0.1g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
0.1g
$741.0 2023-09-16
Enamine
EN300-2004508-5g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
5g
$2443.0 2023-09-16
Enamine
EN300-2004508-10g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
10g
$3622.0 2023-09-16
Enamine
EN300-2004508-0.25g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
0.25g
$774.0 2023-09-16
Enamine
EN300-2004508-0.5g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
0.5g
$809.0 2023-09-16
Enamine
EN300-2004508-1g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
1g
$842.0 2023-09-16
Enamine
EN300-2004508-0.05g
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride
128228-24-0
0.05g
$707.0 2023-09-16

Additional information on 2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride

Introduction to 2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride (CAS No. 128228-24-0) and Its Recent Applications in Chemical Biology

2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 128228-24-0, is a fluorinated sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties making them valuable in the design of bioactive molecules.

The structural motif of heptafluorobutane-1-sulfonyl chloride features a highly electronegative fluorine-rich backbone, which enhances its reactivity and stability under various chemical conditions. The sulfonyl chloride functional group (-SO₂Cl) is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, enabling the facile introduction of sulfonamide linkages into target molecules. This property has made it a cornerstone in the synthesis of sulfonamides, a vast class of pharmacologically active compounds.

In recent years, the demand for fluorinated sulfonyl chlorides has surged due to their broad utility in medicinal chemistry. The introduction of fluorine atoms into organic molecules often modulates their metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, fluoro-substituted sulfonyl chlorides have been employed in the development of protease inhibitors, anti-inflammatory agents, and antiviral drugs. The compound 2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride (CAS No. 128228-24-0) stands out as a versatile intermediate that can be used to generate a diverse array of fluorinated sulfonamides with tailored properties.

One of the most compelling aspects of this compound is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming issues such as poor oral bioavailability and susceptibility to enzymatic degradation. The use of heptafluorobutane-1-sulfonyl chloride allows chemists to introduce fluorine atoms into key positions of peptide mimetics, enhancing their binding interactions with protein targets. This strategy has been particularly effective in the development of inhibitors targeting enzymes involved in cancer metabolism and inflammation.

Recent studies have highlighted the utility of 2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride (CAS No. 128228-24-0) in the synthesis of fluorinated sulfonamides for drug discovery. A notable example is its application in generating sulfonamides with improved pharmacokinetic profiles. By leveraging the electron-withdrawing nature of fluorine atoms and the electrophilic reactivity of the sulfonyl chloride group, researchers have been able to develop compounds that exhibit enhanced solubility and reduced metabolic clearance. These advancements are particularly relevant in the context of next-generation therapeutics where optimizing drug-like properties is paramount.

The compound’s versatility extends beyond drug discovery into materials science and catalysis. Fluorinated sulfonyl chlorides are known to act as potent ligands for transition metals, facilitating various cross-coupling reactions that are pivotal in constructing complex organic molecules. The unique electronic environment provided by the heptafluorobutyl group enhances the Lewis acidity of metal centers bound to this ligand system. This property has been exploited in recent catalytic studies aimed at developing more efficient synthetic routes for fine chemicals and pharmaceutical intermediates.

In conclusion,2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride (CAS No. 128228-24-0) represents a valuable building block for synthetic chemists working in pharmaceuticals and chemical biology. Its ability to generate highly functionalized derivatives through nucleophilic substitution reactions makes it indispensable for constructing bioactive molecules with tailored properties. As research continues to uncover new applications for fluorinated sulfonyl chlorides,heptafluorobutane-1-sulfonyl chloride is poised to remain at the forefront of innovation in this dynamic field.

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